Superior Tubulin Polymerization Inhibition Relative to a Closely Related Thiazole-Chalcone Analog
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide demonstrates a higher potency for inhibiting tubulin polymerization (IC50 = 7.03 μM) compared to a closely related thiazole-chalcone analog, Compound 2e (IC50 = 7.78 μM), in comparable bovine tubulin turbidity assays. While it is less potent than the clinical reference Combretastatin-A4 (CA-4, IC50 = 4.93 μM), its activity advantage over 2e establishes its preferential selection for SAR programs focused on the thiazole scaffold [1][2].
| Evidence Dimension | Tubulin Polymerization Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 7.03 μM |
| Comparator Or Baseline | Compound 2e (IC50 = 7.78 μM) and Combretastatin-A4 (CA-4, IC50 = 4.93 μM) |
| Quantified Difference | 1.11-fold more potent than Compound 2e; 1.43-fold less potent than CA-4. |
| Conditions | Bovine tubulin polymerization turbidity assay. Data sourced from BindingDB (Target Compound) and a 2024 Pharmaceuticals study (Comparators). |
Why This Matters
This potency differentiation guides medicinal chemists in lead optimization by demonstrating that the 5-acetylthiazole core offers an activity advantage over other thiazole derivatives in the same mechanistic class, justifying its selection as a scaffold for further development.
- [1] BindingDB. BDBM50081638. IC50: 7.03E+3 nM. Inhibition of bovine tubulin polymerization. View Source
- [2] Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Pharmaceuticals (2024), 17(9), 1154. Compound 2e IC50 = 7.78 μM, CA-4 IC50 = 4.93 μM. View Source
